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Compound of Interest

Compound Name:

(1R,2S,4R)-2-Hydroxy-

alpha,alpha,4-

trimethylcyclohexanemethanol

Cat. No.: B013438 Get Quote

An In-depth Technical Guide to p-Menthane-3,8-diol: Chemical Structure and Stereoisomers

Introduction
p-Menthane-3,8-diol (PMD) is a monoterpenoid diol naturally occurring in the essential oil of

Corymbia citriodora (formerly Eucalyptus citriodora)[1][2]. It is a well-recognized and effective

insect repellent, considered a biopesticide alternative to synthetic compounds like DEET. The

biological activity of PMD is intrinsically linked to its molecular structure and, most critically, its

stereochemistry. This guide provides a detailed examination of the chemical structure of p-

Menthane-3,8-diol and a comprehensive analysis of its stereoisomers for researchers,

scientists, and professionals in drug development and chemical synthesis.

Chemical Structure
p-Menthane-3,8-diol is built upon a p-menthane backbone, which consists of a cyclohexane

ring substituted with a methyl group and an isopropyl group at positions 1 and 4,

respectively[3]. In PMD, the core structure is further functionalized with two hydroxyl groups

located at positions 3 and 8 (the latter being on the isopropyl side chain)[4][5].

IUPAC Name: 2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol[4]

CAS Number: 42822-86-6 (for the mixture of isomers)[1][2][4][6][7]
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Molecular Formula: C₁₀H₂₀O₂[1][7][8]

Molecular Weight: 172.26 g/mol [1]

The molecule possesses three stereocenters on the cyclohexane ring, which gives rise to a

number of possible stereoisomers[2].

Stereoisomers of p-Menthane-3,8-diol
The presence of three chiral centers in the p-menthane-3,8-diol structure allows for a total of 2³

= 8 possible stereoisomers[2]. These isomers can be classified as enantiomers (non-

superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).

A primary classification of these diastereomers is based on the relative orientation of the

substituents on the cyclohexane ring, leading to cis and trans isomers. The relationship

between the hydroxyl group at position 3 and the hydroxypropyl group at position 1 determines

this distinction. Commercial PMD is typically a complex mixture of these cis and trans

isomers[2][5]. The insect repellent activity can vary significantly between stereoisomers, with

research indicating that the (1R)-(+)-cis isomer exhibits the highest and most prolonged

repellency against mosquitoes like Aedes aegypti[9].

Below is a diagram illustrating the relationship between the primary isomeric forms of p-

Menthane-3,8-diol.
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Caption: Stereoisomeric relationships of p-Menthane-3,8-diol.

Quantitative Data
The physical properties of p-Menthane-3,8-diol isomers vary, which is critical for their

separation and characterization. The table below summarizes key quantitative data for the cis

and trans diastereomers.
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Property
cis-p-Menthane-
3,8-diol

trans-p-Menthane-
3,8-diol

p-Menthane-3,8-
diol (Isomer Mix)

Melting Point 82 °C[10]
34-35 °C[11] or 74

°C[10]
Not Available

Boiling Point Not Available
267-268 °C @ 760

mmHg[11]

267.58 °C @ 760

mmHg (est.)[3]

Appearance White crystals[8]
White crystals (est.)

[11]
Colorless solid/liquid

Purity (Typical) 98%[8] 95+%[11] 95%[12]

CAS Number
Not specified for

isomer
3564-98-5[11][13][14]

42822-86-6[1][2][4][6]

[7]

Note: Discrepancies in the melting point for the trans-isomer exist in the literature, which may

be due to differences in the specific enantiomeric composition or purity of the samples

analyzed.

Experimental Protocols
Synthesis via Acid-Catalyzed Cyclization of Citronellal
The industrial synthesis of PMD is commonly achieved through the acid-catalyzed

intramolecular cyclization and hydration of citronellal, a monoterpenoid aldehyde derived from

the essential oil of C. citriodora[9].

Methodology:

Reactant Preparation: Citronellal is added to an aqueous solution containing a catalytic

amount of acid. Sulfuric acid (H₂SO₄) is commonly used.

Reaction: The mixture is stirred at a controlled temperature. The reaction conditions can be

tuned to favor the formation of specific stereoisomers[9].

To synthesize (+)-cis-p-Menthane-3,8-diol, R-Citronellal is added to a solution of sulfuric

acid in a water and acetone mixture at -78 °C[9].
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One study optimized the reaction at 50°C for 5 hours with a weight ratio of 3:1 for 0.25%

H₂SO₄ to essential oil to achieve high PMD yield[10].

Work-up and Purification: After the reaction is complete, the mixture is neutralized. The

organic phase is separated, dried, and the solvent is removed under reduced pressure. The

resulting crude product, a mixture of cis and trans isomers, is then purified.

Isomer Separation and Analysis
Methodology:

Chromatographic Separation: The diastereomeric mixture of cis- and trans-PMD can be

separated using column chromatography on silica gel[10]. Fractions are collected and

monitored by techniques like Thin Layer Chromatography (TLC).

Structural Analysis: The purified isomers are structurally characterized using spectroscopic

methods.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm

the carbon skeleton and the relative stereochemistry of the hydroxyl and hydroxypropyl

groups[10].

Infrared (IR) Spectroscopy: IR analysis is used to identify the characteristic hydroxyl (-OH)

functional group stretches[10].

The workflow for a typical synthesis and analysis protocol is outlined below.
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Caption: Synthesis and purification workflow for PMD isomers.

Conclusion
p-Menthane-3,8-diol is a structurally complex molecule whose utility, particularly as an insect

repellent, is highly dependent on its stereochemical configuration. A thorough understanding of

its structure, the properties of its various stereoisomers, and the protocols for its synthesis and

purification are essential for the development of effective and optimized PMD-based products.
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This guide provides a foundational technical overview to support further research and

application in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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